d-Norephedrine hydrochloride

Appetite Suppression Phenethylamine Pharmacology Stereospecific Potency

d-Norephedrine HCl is the stereochemically defined (1S,2R)-isomer with high NET selectivity (EC50 ~50 nM) and minimal dopamine/serotonin activity. Unlike the l-enantiomer or racemate, it produces a weak vasodepressor—not pressor—response and ~3.2-fold lower anorectic potency. Using the racemate introduces stereochemical variability that confounds dose-response relationships. For reproducible noradrenergic mechanistic studies, forensic reference analysis, and SAR investigations, this specific stereoisomer is essential. ≥98% purity, mp 194-196°C.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B8500309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Norephedrine hydrochloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9?;/m1./s1
InChIKeyDYWNLSQWJMTVGJ-DZQWQCQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Norephedrine Hydrochloride: Procurement Specifications and Research Identity


d-Norephedrine hydrochloride (CAS 154-41-6), also known as (1S,2R)-2-amino-1-phenylpropan-1-ol hydrochloride, is a specific stereoisomer of phenylpropanolamine (PPA), a phenylpropanolamine-class sympathomimetic amine. It exists as a white to creamy-white crystalline powder with a melting point of 194-196 °C and high aqueous solubility (1.25 g/25 mL) . Commercial specifications for research-grade material typically require purity of ≥98-99% , and its pharmacological profile is characterized by activity as a norepinephrine releasing agent (EC50 = 42-137 nM) with markedly lower dopamine releasing efficacy (EC50 = 0.3-1.4 µM) and negligible serotonin release [1]. This compound serves as a critical reference standard in forensic and analytical applications, and as a defined stereochemical probe for studying stereospecific pharmacological interactions .

Why d-Norephedrine Hydrochloride Cannot Be Interchanged with Generic PPA or Other Stereoisomers


The term 'phenylpropanolamine' (PPA) broadly refers to a racemic mixture of d- and l-norephedrine enantiomers, yet stereochemical configuration dictates profound functional divergence. Direct comparative studies reveal that d-norephedrine and l-norephedrine exhibit significant differences in anorectic potency, cardiovascular effects, and gastrointestinal activity [1]. For instance, l-norephedrine is substantially more potent than d-norephedrine in suppressing food intake, with effective doses differing by up to an order of magnitude in some models [2]. Conversely, d-norephedrine produces a weak vasodepressor effect distinct from the pressor response elicited by l-norephedrine [3]. Substituting the racemate or the incorrect enantiomer in research applications will therefore confound dose-response relationships, introduce uncontrolled stereochemical variability, and compromise the reproducibility of mechanistic studies. Procurement of the defined stereoisomer is essential for experimental consistency.

Quantitative Differentiation of d-Norephedrine Hydrochloride Against Closest Analogs


Anorectic Potency: d-Norephedrine Exhibits 10- to 33-fold Lower Potency Than d-Amphetamine and Distinct Stereoselectivity

In a comparative study of 13 phenethylamines, the anorectic potency (ED50) of d-norephedrine exceeded 400 µmol/kg, positioning it among the least potent anorectics tested, in stark contrast to d-amphetamine (ED50 ≈ 12 µmol/kg) and fenfluramine (ED50 = 12 µmol/kg) [1]. Additionally, while l-norephedrine significantly suppresses feeding at doses of 7.5-15 mg/kg, d-norephedrine requires doses approximately 10-fold higher (75-150 mg/kg) to achieve comparable reductions in food intake in hyperphagic rat models [2]. This order-of-magnitude potency differential underscores the critical impact of stereochemistry on pharmacological outcome.

Appetite Suppression Phenethylamine Pharmacology Stereospecific Potency

Gastrointestinal Motility: d-Norephedrine is 3.2-fold Less Potent Than l-Norephedrine in Suppressing Gastric Transit

A head-to-head comparison of norephedrine enantiomers on gastric transit in rats demonstrated that l-norephedrine (ED50 = 14.7 mg/kg) is significantly more potent than d-norephedrine (ED50 = 47.0 mg/kg) in delaying gastric emptying [1]. The racemic mixture phenylpropanolamine exhibited an intermediate ED50 of 25.1 mg/kg. This 3.2-fold difference in potency highlights that the biological effect is not merely additive but stereospecifically dominated by the l-enantiomer. In contrast, norpseudoephedrine enantiomers did not significantly alter gastric transit at the tested doses, further distinguishing norephedrine stereoisomers as functionally unique within the broader class [1].

Gastrointestinal Pharmacology Gastric Emptying Stereospecific Efficacy

Cardiovascular Profile: d-Norephedrine Elicits a Weak Vasodepressor Effect Distinct from the Pressor Response of l-Norephedrine and d-Norpseudoephedrine

In vivo cardiovascular profiling in rats revealed a qualitative divergence in blood pressure effects among stereoisomers. l-Norephedrine and d-norpseudoephedrine were identified as the most potent in increasing blood pressure (pressor effect), whereas d-norephedrine produced a weak vasodepressor effect [1]. This functional inversion—where one enantiomer raises blood pressure while the other lowers it—is a classic example of stereospecific pharmacodynamics. Additionally, in isolated guinea-pig aortic rings, the vasoconstrictor potency order was noradrenaline > norephedrine > cathinone, with norephedrine achieving approximately equivalent maximum contraction but a slower onset (9.3 ± 1.5 min) compared to noradrenaline (5.1 ± 0.5 min) [2]. Notably, norephedrine caused coronary vasoconstriction comparable to cathinone but without affecting cardiac contractile force or heart rate, unlike cathinone which induced negative inotropy and chronotropy [2].

Cardiovascular Pharmacology Blood Pressure Regulation Stereospecific Vasoactivity

Central Mechanism: d-Norephedrine's Anorectic Effect is Mediated Stereospecifically via Hypothalamic α1-Adrenoceptors

Intra-paraventricular hypothalamic (PVN) microinjections of norephedrine enantiomers in rats revealed a stereospecific anorexia that mirrors systemic observations. l-Norephedrine induced significantly greater suppression of food intake than d-norephedrine at equimolar doses (80, 160, and 240 nmol) [1]. This difference in potency within the PVN suggests that the interaction of these enantiomers with PVN α1-adrenoceptors underlies the differential anorectic efficacy observed after systemic administration. The finding confirms that the stereochemical configuration of norephedrine directly influences its central adrenergic signaling capacity, which is a key determinant of its appetite-suppressant properties.

Central Nervous System Adrenergic Signaling Hypothalamus

Transporter Substrate Selectivity: d-Norephedrine is a Potent NET Substrate with Minimal DAT and SERT Activity

In vitro characterization at human biogenic amine transporters shows that d-norephedrine functions primarily as a substrate for the norepinephrine transporter (NET) with EC50 values in the low nanomolar range (~50 nM for ephedrine-type compounds) [1]. Its activity as a dopamine transporter (DAT) substrate is significantly weaker (EC50 = 0.3-1.4 µM), and it exhibits no appreciable activity at the serotonin transporter (SERT) . This transporter selectivity profile contrasts with that of amphetamine, which is a potent releaser at NET, DAT, and SERT, and with cathinone, which displays a broader spectrum of activity [2]. The phenylpropanolamines, including d-norephedrine, are therefore distinguished as selective NET substrates with minimal dopaminergic and serotonergic engagement, a key differentiating feature from phenylisopropylamines [2].

Monoamine Transporters Norepinephrine Reuptake Substrate Selectivity

Optimal Procurement Scenarios for d-Norephedrine Hydrochloride


Stereospecific Pharmacological Probe for Adrenergic Mechanism Studies

Given its unique stereospecific profile—including its weak vasodepressor effect versus the pressor effect of l-norephedrine [1] and its 3.2-fold lower potency in suppressing gastric transit [2]—d-norephedrine hydrochloride serves as an essential stereochemical probe. It allows researchers to dissect the contribution of stereochemistry to adrenergic receptor activation and downstream signaling pathways, enabling cleaner mechanistic studies where the confounding effects of the more potent l-enantiomer or racemic mixture are undesirable.

Analytical Reference Standard in Forensic and Clinical Toxicology

The commercial availability of d-norephedrine hydrochloride with defined purity (≥98-99%) and its established analytical profile make it a critical certified reference material. It is used for the identification and quantification of phenylpropanolamine and its metabolites in biological matrices (e.g., urine, plasma) and seized drug samples, particularly in forensic laboratories where differentiation from other ephedrine alkaloids and synthetic cathinones is required .

Selective NET Substrate in Neuropharmacology Research

d-Norephedrine's high selectivity for the norepinephrine transporter (NET) (EC50 ≈ 50 nM) over dopamine and serotonin transporters [3] makes it a valuable tool for investigating noradrenergic neurotransmission in isolation. In studies of attention, arousal, or appetite regulation where dopaminergic or serotonergic cross-talk must be minimized, d-norephedrine provides a cleaner pharmacological signal compared to broader-spectrum agents like amphetamine or cathinone [3].

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